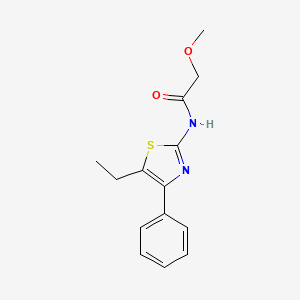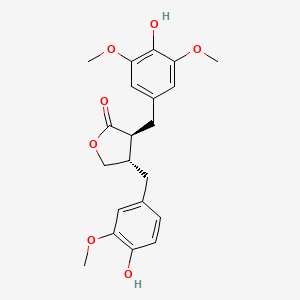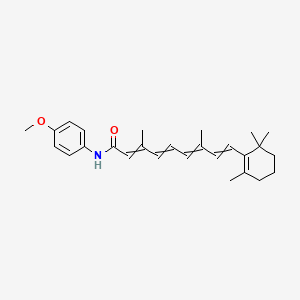
L-Fucitol
Descripción general
Descripción
También se puede obtener por la reducción de la fucosa . El Fucitol es un hexano-1,2,3,4,5-pentol, lo que significa que tiene cinco grupos hidroxilo unidos a una cadena de seis carbonos. Es un miembro de la familia de azúcares hexosa, que son monosacáridos que contienen seis átomos de carbono .
Aplicaciones Científicas De Investigación
El Fucitol tiene una amplia gama de aplicaciones de investigación científica:
Química: El Fucitol se utiliza como bloque de construcción en la síntesis de moléculas más complejas. Sus múltiples grupos hidroxilo lo convierten en un intermedio versátil en la síntesis orgánica.
Biología: El Fucitol se estudia por su papel en los sistemas biológicos, particularmente en el metabolismo de la fucosa y los azúcares relacionados.
Medicina: El Fucitol y sus derivados se investigan por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y antitumorales.
Industria: El Fucitol se utiliza en la producción de diversos productos industriales, incluyendo cosméticos y productos farmacéuticos
Mecanismo De Acción
El mecanismo de acción del Fucitol implica su interacción con enzimas y vías metabólicas específicas. El Fucitol es metabolizado por la fucosa isomerasa, que lo convierte en L-fuculosa. Esta conversión es parte de la vía del metabolismo de la fucosa, que juega un papel crucial en varios procesos biológicos .
Análisis Bioquímico
Biochemical Properties
L-Fucitol plays a significant role in biochemical reactions, particularly in the metabolism of L-fucose. It interacts with several enzymes, including L-fucose isomerase, which converts L-fucose to L-fuculose, and subsequently, L-fuculose reductase, which reduces L-fuculose to this compound . These interactions are essential for the conversion and utilization of L-fucose in various biological processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in the metabolism of sugars and sugar alcohols. Additionally, this compound can modulate cell signaling pathways that are crucial for cell growth and differentiation . Its impact on cellular metabolism includes altering the levels of metabolites and influencing the flux through metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. This compound binds to L-fuculose reductase, facilitating the reduction of L-fuculose to this compound . This binding interaction is crucial for the enzymatic activity and the subsequent metabolic processes. Additionally, this compound can act as an inhibitor or activator of certain enzymes, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound has been observed to affect cellular functions, including alterations in gene expression and metabolic activity. These temporal effects are essential for understanding the potential long-term applications and safety of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on metabolic processes and cellular functions. At high doses, it can exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of L-fucose. It interacts with enzymes such as L-fucose isomerase and L-fuculose reductase, which are essential for the conversion of L-fucose to this compound . Additionally, this compound can influence the levels of metabolites and the flux through metabolic pathways, thereby affecting overall metabolic activity.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound within cells, ensuring its availability for metabolic processes . The distribution of this compound within tissues can also influence its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, post-translational modifications and targeting signals can direct this compound to specific compartments or organelles, influencing its overall function and activity.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El Fucitol se puede sintetizar a partir de L-fucosa mediante una reacción de reducción utilizando borohidruro de sodio como agente reductor. La reacción se lleva a cabo típicamente en una solución acuosa, y el producto se purifica mediante cromatografía en papel .
Métodos de producción industrial: Para la producción industrial, el Fucitol se puede obtener a través de diversas rutas, incluyendo la síntesis química, la síntesis enzimática y la extracción de fuentes naturales como las algas marinas. El enfoque enzimático implica el uso de fucosa isomerasa, que interconvierte la L-fucosa y la L-fuculosa. Este método es eficiente para producir L-fucosa para aplicaciones industriales .
Análisis De Reacciones Químicas
Tipos de reacciones: El Fucitol experimenta varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución.
Reactivos y condiciones comunes:
Oxidación: El Fucitol se puede oxidar para producir derivados del Fucitol. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Como se mencionó anteriormente, el Fucitol en sí se produce por la reducción de la L-fucosa utilizando borohidruro de sodio.
Sustitución: El Fucitol puede sufrir reacciones de sustitución en las que uno o más grupos hidroxilo son reemplazados por otros grupos funcionales.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados del Fucitol, que se pueden utilizar en la síntesis química y las aplicaciones posteriores .
Comparación Con Compuestos Similares
El Fucitol es similar a otros alcoholes de azúcar como el sorbitol, el manitol y el xilitol. es único debido a su derivación del fucoidán y su papel específico en el metabolismo de la fucosa. Compuestos similares incluyen:
Sorbitol: Un alcohol de azúcar derivado de la glucosa, comúnmente utilizado como edulcorante.
Manitol: Otro alcohol de azúcar, utilizado como diurético y en aplicaciones médicas.
Xilitol: Un alcohol de azúcar derivado de la xilosa, utilizado como edulcorante y en productos para el cuidado dental
La singularidad del Fucitol radica en su papel biológico específico y su derivación de fuentes marinas, lo que lo distingue de otros alcoholes de azúcar de uso más común.
Propiedades
IUPAC Name |
hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCKOFZKJLZSFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-Deoxy-D-glucitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13074-06-1, 5328-43-8, 18545-96-5 | |
| Record name | 1-DEOXY-L-GALACTITOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Fucitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Deoxy-D-glucitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
131 - 132 °C | |
| Record name | 1-Deoxy-D-glucitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041500 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-11-methyl-3,7-dioxa-1,9,11-triazatricyclo[6.4.0.02,6]dodec-8-ene-10,12-dione](/img/structure/B1202698.png)







![(2r,3r,6r,7r)-7-[(5-Amino-5-carboxypentanoyl)amino]-3-hydroxy-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1202711.png)


